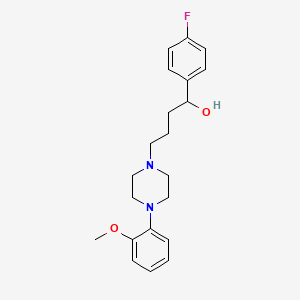
Cyclexedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclexedrine, also known as N,b-Dimethylcyclohexaneethanamine, is a sympathomimetic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is a crystalline powder with a bitter taste, soluble in water, ethanol, and chloroform, and slightly soluble in ether . This compound is primarily used as an anorexic agent due to its appetite-suppressing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclexedrine can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylisopropylmethylamine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve maintaining a temperature range of 0-5°C during the addition of reagents and subsequent heating to reflux for several hours.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclohexanone oxime in the presence of a suitable catalyst, such as palladium on carbon . This method provides a high yield of this compound with relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclexedrine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of cyclohexyl halides.
Scientific Research Applications
Cyclexedrine has a wide range of applications in scientific research:
Mechanism of Action
Cyclexedrine exerts its effects by stimulating the release of norepinephrine and dopamine from nerve terminals, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of adrenergic receptors, leading to increased heart rate, blood pressure, and reduced appetite . The primary molecular targets of this compound are the norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Similar in structure and function, but with higher potency and potential for abuse.
Amphetamine: Shares similar sympathomimetic properties but differs in its chemical structure and pharmacokinetics.
Phenethylamine: A naturally occurring compound with similar stimulant effects but less potent than Cyclexedrine.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for selective stimulation of norepinephrine and dopamine release without significant serotonergic activity . This selectivity makes it a valuable compound for research and therapeutic applications, particularly in the treatment of conditions like obesity and ADHD .
Properties
CAS No. |
532-52-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-cyclohexyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(8-11-2)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
AGJJTKRYTPXPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)


![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)


![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)





